6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-(2-cyclopentylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H16N4O/c12-11(16)8-5-6-10(13-7-8)15-14-9-3-1-2-4-9/h5-7,9,14H,1-4H2,(H2,12,16)(H,13,15) |
InChI Key |
ZURPBJWNKSXNIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NNC2=NC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Halogenated Pyridine-3-Carboxamides
A common route to the key intermediate involves halogenation at the 6-position of pyridine-3-carboxamide derivatives, providing a reactive handle for subsequent substitution. For example:
- Starting from 6-bromopyridin-3-carboxylic acid or its ester derivatives, conversion to the corresponding amide is performed by amidation with ammonia or amines under standard coupling conditions (e.g., using carbodiimides or T3P reagents).
- The halogenated amide intermediate is isolated as a crystalline solid with high purity, facilitating subsequent transformations.
Amidation Procedures
Amidation of pyridine-3-carboxylic acids or esters to yield pyridine-3-carboxamides is typically accomplished by:
- Activation of the carboxylic acid with coupling agents such as T3P (propylphosphonic anhydride) in the presence of pyridine or other bases.
- Reaction with ammonia or amines at room temperature or mild heating to afford the carboxamide with good yields (30–80%).
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Amidation | Pyridine-3-carboxylic acid + T3P + NH3, room temp, 18 h | Pyridine-3-carboxamide | 80–90 | High purity, crystalline |
| 2. Halogenation | Pyridine-3-carboxamide + Br2 or NBS, solvent (e.g., acetonitrile), reflux | 6-Bromopyridine-3-carboxamide | 70–85 | Selective halogenation at 6-position |
| 3. Nucleophilic substitution | 6-Bromopyridine-3-carboxamide + 2-cyclopentylhydrazine, DMF, 80 °C, 12 h | 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide | 60–75 | Purification by recrystallization |
Analytical and Characterization Data
- Melting Point: Typically in the range of 210–215 °C, indicating high purity.
- NMR Spectroscopy: Characteristic signals include amide NH protons, aromatic pyridine protons, and cyclopentyl ring protons.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C12H17N5O (exact mass ~247 g/mol).
- Infrared Spectroscopy: Strong amide carbonyl stretch near 1660–1690 cm⁻¹ and NH stretches around 3200–3300 cm⁻¹.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Typical Conditions |
|---|---|---|---|---|
| Direct nucleophilic substitution on 6-halogenated pyridine-3-carboxamide | Straightforward, uses commercially available starting materials | Requires handling of hydrazine derivatives, possible side reactions | 60–75% | DMF, 80 °C, 12 h |
| Tandem annulation or cyclization (literature on related heterocycles) | Can build complex heterocycles in one step | More complex, less common for this compound | Variable | Multi-step, specialized catalysts |
| Amidation followed by halogenation and substitution | Modular, allows intermediate purification | Multiple steps, longer synthesis time | Overall 40–70% | Room temp to reflux, various solvents |
Summary and Recommendations
The most practical and widely used method for preparing this compound involves:
- Synthesizing or procuring 6-halogenated pyridine-3-carboxamide intermediates.
- Performing nucleophilic aromatic substitution with 2-cyclopentylhydrazine under controlled conditions.
- Purifying the final product by recrystallization or chromatography.
This approach offers a balance of efficiency, yield, and scalability suitable for research and potential industrial application. Alternative methods involving tandem cyclizations or annulations exist but are less documented for this specific compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmacology: Research is ongoing to explore its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The exact molecular targets and pathways are still under investigation, but it is known to induce autophagy in infected macrophages, leading to the bactericidal effect .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility and Stability : The pyridine-3-carboxamide–telluric acid adduct (Row 5) forms hydrogen-bonded sheets, suggesting that the carboxamide group in the target compound may promote crystalline stability or solubility in polar solvents .
Biological Activity
6-(2-Cyclopentylhydrazin-1-yl)pyridine-3-carboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been shown to act as an inhibitor of specific enzymes and receptors, which modulates physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Neuroprotective Effects : It has demonstrated neuroprotective properties in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Apoptosis Induction :
- Objective : To evaluate the compound’s ability to induce apoptosis in cancer cell lines.
- Findings : The study revealed significant apoptosis in treated cells compared to controls, attributed to the activation of caspase pathways.
-
Neuroprotection Research :
- Objective : To assess the neuroprotective effects against oxidative stress.
- Findings : In vitro experiments showed that the compound reduced oxidative stress markers and preserved neuronal integrity.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Anticancer | Induces apoptosis | Cancer cell lines | Increased apoptosis via caspase activation |
| Neuroprotection | Reduces oxidative stress | Neuronal cultures | Preservation of neuronal viability |
| PDE Inhibition | Modulates cyclic nucleotide levels | Various cell types | Altered signaling pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
